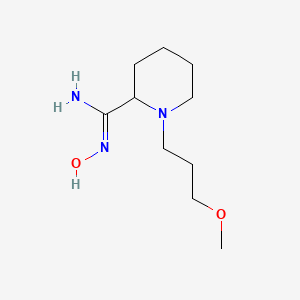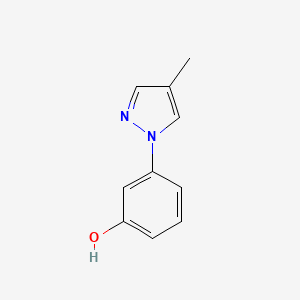
N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide, also known as NMPC or M-30, is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various studies, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide is not fully understood. However, studies have shown that N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting HDACs, N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide can induce the expression of genes that promote apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide has been shown to have several biochemical and physiological effects. Studies have shown that N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide can induce apoptosis in cancer cells by activating the caspase cascade. Moreover, N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels. This effect can prevent the growth and spread of cancer cells. Additionally, N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide has several advantages for lab experiments. It is easy to synthesize and has been shown to be stable under various conditions. Moreover, N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide has been shown to be effective in various cancer cell lines, making it a promising candidate for further research. However, N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide has some limitations. It has poor solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide. Firstly, more studies are needed to understand the mechanism of action of N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide. This can help in the design of experiments to study its effects. Secondly, more studies are needed to explore the potential use of N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide in neuroprotection and as an anti-inflammatory agent. Thirdly, more studies are needed to explore the potential use of N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide in combination with other drugs for cancer treatment. Finally, more studies are needed to optimize the synthesis method of N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide to improve its solubility and stability.
Conclusion:
In conclusion, N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide is a promising compound that has shown anti-tumor properties and has potential use in cancer research, neuroprotection, and as an anti-inflammatory agent. Its mechanism of action is not fully understood, but studies have shown that it inhibits HDACs, leading to the induction of apoptosis and inhibition of cell proliferation. N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide has several advantages for lab experiments, but also has some limitations. Future research on N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide should focus on understanding its mechanism of action, exploring its potential use in other fields, and optimizing its synthesis method.
Synthesemethoden
N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of piperidine-2-carboximidamide with 3-methoxypropylamine in the presence of a catalyst. The resulting product is then treated with hydroxylamine to obtain N-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide. This method has been widely used in laboratories and has been shown to produce high yields of N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide.
Wissenschaftliche Forschungsanwendungen
N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide has been extensively studied for its potential use in cancer research. Studies have shown that N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide has anti-tumor properties and can induce apoptosis in cancer cells. Moreover, N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Apart from cancer research, N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide has also been studied for its potential use in neuroprotection and as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-15-8-4-7-13-6-3-2-5-9(13)10(11)12-14/h9,14H,2-8H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGBHSCFFYQDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCCCC1C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1CCCCC1/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Bromo-4-fluorophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7578841.png)
![2-[2-[(5-Chloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7578842.png)
![2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7578844.png)
![N-[(3,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578861.png)
![N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578867.png)
![[1-(1-Methylbenzimidazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7578875.png)
![4-[[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]methyl]pyridine-2-carbonitrile](/img/structure/B7578880.png)

![2-Methyl-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578900.png)
![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7578906.png)
![4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)

![1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole](/img/structure/B7578926.png)
![3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578944.png)